Syringin pentaacetate

Descripción general

Descripción

Syringin pentaacetate is a derivative of syringin, a naturally occurring phenylpropanoid glycoside. Syringin is found in various plants, including Acanthopanax senticosus, Syringa reticulata, and Ilex rotunda. This compound is synthesized by acetylating syringin, resulting in a compound with enhanced stability and potential for various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of syringin pentaacetate involves the acetylation of syringin. The process typically uses acetic anhydride as the acetylating agent and pyridine as a catalyst. The reaction is carried out under reflux conditions, ensuring complete acetylation of the hydroxyl groups present in syringin .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade acetic anhydride and pyridine, with reaction conditions optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Syringin pentaacetate undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions, reverting to syringin.

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Syringin.

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives of this compound.

Aplicaciones Científicas De Investigación

Pharmacological Activities

Syringin pentaacetate showcases several pharmacological effects, which can be categorized as follows:

- Immunomodulatory Effects : Research indicates that this compound enhances immune responses by increasing immunoglobulin G levels and activating macrophages. This property suggests its potential use in treating immune-related disorders .

- Antitumor Activity : Studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including human cervical cancer (HeLa), breast cancer (MCF-7), and prostate cancer (PC-3) cells. It induces apoptosis through mechanisms involving the regulation of Bcl-2 family proteins .

- Neuroprotective Properties : Evidence suggests that this compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies .

- Hepatoprotective Effects : The compound has been shown to mitigate liver damage by inhibiting inflammatory pathways, thus presenting potential applications in liver diseases .

Anticancer Mechanisms

A study conducted by Wang et al. (2010) demonstrated that this compound significantly suppressed tumor growth in vivo, with tumor inhibition rates reaching over 60% in high-dose groups. The mechanism was linked to its ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Immunomodulation in Asthma Models

Dai et al. (2021) established a mouse asthma model to assess the anti-inflammatory properties of this compound. The results indicated a reduction in airway inflammation and cytokine levels, suggesting its utility in managing asthma and other inflammatory diseases.

Neuroprotection Studies

Research by Tan et al. (2021) highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. This study supports the potential for developing neuroprotective drugs based on this compound.

Mecanismo De Acción

Syringin pentaacetate can be compared with other acetylated phenylpropanoid glycosides, such as:

Sinapyl Alcohol Acetate: Similar in structure but differs in the position and number of acetyl groups.

Coniferyl Alcohol Acetate: Another acetylated derivative with distinct biological activities.

Uniqueness: this compound is unique due to its specific acetylation pattern, which enhances its stability and bioactivity compared to its non-acetylated counterpart, syringin .

Comparación Con Compuestos Similares

- Sinapyl Alcohol Acetate

- Coniferyl Alcohol Acetate

Actividad Biológica

Syringin pentaacetate, a derivative of syringin, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's immunomodulatory effects, anti-inflammatory properties, anticancer potential, and neuroprotective capabilities, supported by data tables and case studies.

Overview of this compound

Syringin is a naturally occurring compound found in various plants, particularly in traditional Chinese medicine. Its structure features a sinapyl alcohol moiety, contributing to its pharmacological effects. The pentaacetate form enhances its solubility and bioavailability, making it a subject of interest for therapeutic applications.

1. Immunomodulatory Activity

Syringin exhibits significant immunomodulatory effects. It has been shown to:

- Inhibit the in vitro immunohemolysis of sheep red blood cells coated with guinea pig serum antibodies.

- Increase serum immunoglobulin G levels and activate macrophages, thereby enhancing immune responses .

- Suppress TNF-α production and CD8+ T-cell proliferation in a dose-dependent manner .

Table 1: Immunomodulatory Effects of this compound

| Study Reference | Effect Observed | Mechanism |

|---|---|---|

| Kapil & Sharma (1997) | Increased IgG levels | Macrophage activation |

| Gong et al. (2014) | Inhibition of TNF-α | Suppression of immune response |

| Cho et al. (2001) | Reduced CD8+ T-cell proliferation | Dose-dependent inhibition |

2. Anti-inflammatory Properties

This compound shows promising anti-inflammatory activity:

- It inhibits the production of pro-inflammatory cytokines and reduces edema in animal models .

- A study demonstrated that syringin could attenuate liver inflammation induced by lipopolysaccharides (LPS) .

Case Study: In Vivo Anti-inflammatory Effects

In an experiment involving mice subjected to croton oil-induced ear edema, syringin significantly reduced swelling compared to control groups, indicating its potential as an anti-inflammatory agent .

3. Anticancer Potential

The anticancer properties of this compound are notable:

- It has been shown to inhibit the proliferation of various cancer cell lines, including HeLa (cervical), MCF-7 (breast), A549 (lung), and PC-3 (prostate) cells .

- Tumor-bearing mice treated with syringin exhibited a tumor inhibition rate of 61.16% at high doses .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induces apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | Inhibition of migration |

4. Neuroprotective Effects

This compound provides neuroprotection against oxidative stress:

- It inhibits apoptosis in neuroblastoma cells exposed to amyloid-beta (Aβ), reducing caspase-3 activation and DNA fragmentation .

- The compound also enhances cognitive function and protects against ischemic damage .

Case Study: Neuroprotective Mechanism

In vitro studies indicated that treatment with syringin reduced neuronal cell death associated with Aβ exposure by inhibiting apoptotic pathways .

Propiedades

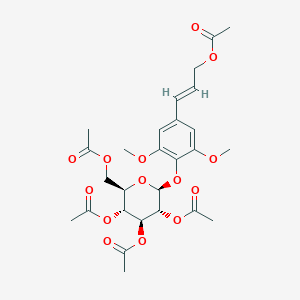

IUPAC Name |

[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O14/c1-14(28)35-10-8-9-19-11-20(33-6)23(21(12-19)34-7)41-27-26(39-18(5)32)25(38-17(4)31)24(37-16(3)30)22(40-27)13-36-15(2)29/h8-9,11-12,22,24-27H,10,13H2,1-7H3/b9-8+/t22-,24-,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQKIMKYTIOSCP-WSUMOVQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.